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Compound Name: Leu-Enkephalin amide

Cat. No.: B8069468

For Researchers, Scientists, and Drug Development Professionals

Introduction

Leu-enkephalin is an endogenous opioid pentapeptide with the amino acid sequence Tyr-Gly-
Gly-Phe-Leu.[1] It plays a significant role in pain modulation and other physiological processes
by acting as an agonist at both the y- and d-opioid receptors, with a greater preference for the
latter.[1][2] The synthesis of Leu-enkephalin and its analogues is of great interest for research
in pain management, neurobiology, and drug development. This document provides a detailed
protocol for the synthesis of Leu-enkephalin amide using Fmoc-based solid-phase peptide
synthesis (SPPS), a widely adopted method due to its mild reaction conditions and suitability
for automation.[3]

Principle of Fmoc-Based SPPS

Fmoc (9-fluorenylmethyloxycarbonyl) solid-phase peptide synthesis involves the stepwise
addition of Na-Fmoc protected amino acids to a growing peptide chain anchored to an
insoluble resin support.[3] The synthesis cycle consists of two main steps:

e Fmoc Deprotection: The removal of the temporary Fmoc protecting group from the N-
terminus of the resin-bound peptide using a weak base, typically a solution of piperidine in a
polar aprotic solvent like N,N-dimethylformamide (DMF).
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e Amino Acid Coupling: The activation of the carboxyl group of the incoming Fmoc-protected
amino acid and its subsequent coupling to the newly liberated N-terminal amine of the

peptide chain.

This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is
cleaved from the resin, and all side-chain protecting groups are removed simultaneously using
a strong acid, typically trifluoroacetic acid (TFA), in the presence of scavengers. For the
synthesis of a peptide amide, a specific resin, such as Rink Amide resin, is used, which yields a
C-terminal amide upon cleavage.

Data Presentation
Table 1: Materials and Reagents
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Reagent

Purpose

Supplier Example

Rink Amide Resin (100-200

mesh)

Solid support for peptide

amide synthesis

Merck, Novabiochem®

First amino acid to be coupled

Fmoc-L-Leu-OH ) Iris Biotech
to the resin
Fmoc-L-Phe-OH Protected amino acid Iris Biotech
Fmoc-Gly-OH Protected amino acid Iris Biotech
Protected amino acid with tert- o
Fmoc-L-Tyr(tBu)-OH ) ) ) Iris Biotech
butyl side-chain protection
) ) Primary solvent for washing ) )
N,N-Dimethylformamide (DMF) Sigma-Aldrich

and reactions

Dichloromethane (DCM)

Solvent for washing and resin

swelling

Fisher Scientific

Piperidine

Reagent for Fmoc deprotection

Sigma-Aldrich

Diisopropylcarbodiimide (DIC)

Coupling activator

Luxembourg Bio Technologies

OxymaPure (Ethyl

cyanohydroxyiminoacetate)

Coupling additive to suppress

racemization

Luxembourg Bio Technologies

Trifluoroacetic Acid (TFA)

Reagent for cleavage and

deprotection

Sigma-Aldrich

Triisopropylsilane (TIS)

Scavenger to prevent side

reactions during cleavage

Sigma-Aldrich

Diethyl Ether (cold)

For peptide precipitation

Fisher Scientific

Table 2: Typical Reaction Conditions and Parameters
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Parameter Value/Condition Notes

Scale of Synthesis 0.1 mmol A common laboratory scale.

Typical loading for Rink Amide

Resin Loading 0.5-0.7 mmol/g )
resin.

Amino Acid Equivalents 3.0 eq. Relative to resin loading.
Coupling Reagent Equivalents ) ) ]

3.0 eq. each Relative to resin loading.
(DIC/OxymaPure)
Fmoc Deprotection Solution 20% Piperidine in DMF (v/v) Standard deprotection reagent.

) ) 1 x 3 min, followed by 1 x 10 Ensures complete Fmoc

Deprotection Time )

min removal.

Can be monitored by a

Coupling Time 1-2 hours qualitative test (e.g., Kaiser
test).
) TFA/TIS/H20 (95:2.5:2.5, .
Cleavage Cocktail V) A standard cleavage mixture.
viviv

Sufficient for most peptides on

Cleavage Time 2 - 3 hours ] ] )
Rink Amide resin.
_ Dependent on synthesis
Expected Crude Purity >90% o
efficiency.
Expected Yield 70-90% Based on initial resin loading.

Experimental Protocols
Resin Preparation and Swelling

o Weigh approximately 150-200 mg of Rink Amide resin (for a 0.1 mmol scale, assuming a
loading of 0.5-0.7 mmol/g) and place it into a solid-phase synthesis vessel.

¢ Add DMF (5-10 mL) to the resin and allow it to swell for at least 30 minutes at room
temperature with gentle agitation.
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e Drain the DMF.

First Amino Acid (Fmoc-L-Leu-OH) Coupling

e Fmoc Deprotection of the Resin:

o

Add 20% piperidine in DMF (5 mL) to the swollen resin.

[¢]

Agitate for 3 minutes, then drain.

[¢]

Add a fresh portion of 20% piperidine in DMF (5 mL) and agitate for 10 minutes.

[e]

Drain the solution and wash the resin thoroughly with DMF (5 x 10 mL).

e Pre-activation and Coupling:

[¢]

In a separate vial, dissolve Fmoc-L-Leu-OH (3 eq.), DIC (3 eg.), and OxymaPure (3 eq.) in
DMF (2-3 mL).

[¢]

Allow the mixture to pre-activate for 1-2 minutes.

[¢]

Add the activated amino acid solution to the deprotected resin.

[e]

Agitate the mixture for 1-2 hours at room temperature.
e Washing:

o Drain the coupling solution.

o Wash the resin with DMF (5 x 10 mL) to remove excess reagents and by-products.
e Monitoring (Optional):

o Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads)
indicates complete coupling.

Subsequent Amino Acid Couplings (Fmoc-Phe, Fmoc-
Gly, Fmoc-Gly, Fmoc-Tyr(tBu))
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Repeat the following cycle for each subsequent amino acid in the sequence (Phe, Gly, Gly,
Tyr(tBu)):

e Fmoc Deprotection:

o

Add 20% piperidine in DMF (5 mL) to the resin.

[¢]

Agitate for 3 minutes, then drain.

[e]

Add a fresh portion of 20% piperidine in DMF (5 mL) and agitate for 10 minutes.

[e]

Drain and wash the resin with DMF (5 x 10 mL).
e Amino Acid Coupling:

o Prepare the activated amino acid solution as described in step 2.2 for the respective
amino acid (Fmoc-L-Phe-OH, Fmoc-Gly-OH, or Fmoc-L-Tyr(tBu)-OH).

o Add the solution to the resin and agitate for 1-2 hours.
e Washing:
o Drain the coupling solution and wash the resin with DMF (5 x 10 mL).

o Optionally, perform a wash with DCM (3 x 10 mL) after the final DMF wash.

Final Fmoc Deprotection

 After the final amino acid (Fmoc-L-Tyr(tBu)-OH) has been coupled, perform a final Fmoc
deprotection using 20% piperidine in DMF as described in step 3.1.

e Wash the resin thoroughly with DMF (5 x 10 mL), followed by DCM (5 x 10 mL).

e Dry the peptidyl-resin under vacuum for at least 1 hour.

Cleavage and Deprotection

CAUTION: This step must be performed in a well-ventilated fume hood.
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» Prepare the cleavage cocktail: TFA/TIS/H20 (95:2.5:2.5, v/v/v). For 0.1 mmol of resin,
prepare 5-10 mL of the cocktail.

e Add the cleavage cocktail to the dry peptidyl-resin.

o Agitate the mixture at room temperature for 2-3 hours.

« Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.
e Wash the resin with a small amount of fresh TFA (1-2 mL) and combine the filtrates.

» Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold
diethyl ether. A white precipitate should form.

o Centrifuge the mixture to pellet the peptide. Decant the ether.
e Wash the peptide pellet with cold diethyl ether two more times.

o Dry the crude peptide pellet under vacuum.

Purification and Analysis

o Dissolve the crude peptide in a suitable solvent system (e.g., a mixture of water and
acetonitrile with 0.1% TFA).

» Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

e Analyze the purified fractions by mass spectrometry to confirm the identity of the Leu-
enkephalin amide (Expected Mass: 555.62 g/mol ).

» Lyophilize the pure fractions to obtain the final product as a white powder.

Visualizations
Leu-Enkephalin Synthesis Workflow

Caption: A schematic overview of the Fmoc-based solid-phase synthesis of Leu-enkephalin
amide.
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Caption: Simplified signaling pathway of Leu-enkephalin at the d-opioid receptor, leading to
analgesia.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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